4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Description
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a synthetic piperazine derivative characterized by a 3-methoxyphenyl substituent on the piperazine ring and a sulfamate counterion. The compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as TAAR1 (Trace Amine-Associated Receptor 1) . The 3-methoxy group confers electron-donating properties, influencing both synthetic accessibility and pharmacological interactions.
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14;1-5(2,3)4/h2-4,9H,5-8H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGRXCYAJJHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-42-0 | |
| Record name | 1-Piperazinecarboximidamide, 4-(3-methoxyphenyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the 1-(3-Methoxyphenyl)piperazine Intermediate
The initial and critical step in the preparation involves synthesizing the 1-(3-methoxyphenyl)piperazine intermediate, which serves as the precursor for the amidine derivative.
Method: Palladium-Catalyzed Cross-Coupling Reaction
-
- Piperazine and m-bromoanisole (3-bromoanisole) as starting materials
- Palladium catalyst (prepared as per reference protocols)
- Sodium tert-butoxide (NaOBu^t) as base
- Solvent: o-xylene
- Reaction temperature: Initially 80°C for catalyst addition, then maintained at 120°C for 3 hours
- Atmosphere: Nitrogen flushing to maintain inert conditions
Procedure Summary:
A solution of palladium catalyst in o-xylene is added dropwise to a heated mixture of piperazine, m-bromoanisole, and sodium tert-butoxide in o-xylene under nitrogen atmosphere. After stirring and heating, the reaction mixture is cooled and extracted with water and o-xylene to isolate the organic phase. The product is dried over sodium sulfate and analyzed.Yield and Purity:
Gas chromatographic analysis indicates a high yield of approximately 96% mole yield of 1-(3-methoxyphenyl)piperazine with high purity.
This method is efficient and scalable, offering a robust approach to obtaining the key intermediate with excellent yield and selectivity.
Conversion of 1-(3-Methoxyphenyl)piperazine to 4-(3-Methoxyphenyl)piperazine-1-carboximidamide
The next critical step is the transformation of the piperazine intermediate into the amidine derivative, which involves introducing the carboximidamide functional group.
Method A: Fusion with Cyanamide
-
- Equimolar mixture of 1-(3-methoxyphenyl)piperazine (or its monohydrochloride salt) and cyanamide
- Fusion temperature: 220°C
- Duration: 30 minutes
Mechanism:
The high-temperature fusion facilitates the nucleophilic attack of the piperazine nitrogen on cyanamide, leading to the formation of the carboximidamide moiety attached to the piperazine ring.Limitations:
This method is generally effective for arylpiperazines but may fail with certain heteroaryl derivatives.
Method B: Reflux with S-Methylisothiourea
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- Aqueous solution of the piperazine derivative
- S-methylisothiourea as the amidine source
- Reflux conditions for 2 hours with stirring
Advantages:
This milder method is suitable when the fusion method fails or is impractical, providing good yields of the amidine derivative.
These methods yield the free base or salt forms of 4-(3-methoxyphenyl)piperazine-1-carboximidamide, which can then be converted into the sulfate salt.
Formation of the Sulfate Salt
To obtain the sulfate salt form of 4-(3-methoxyphenyl)piperazine-1-carboximidamide, the free base or hydrochloride salt is reacted with sulfuric acid under controlled conditions.
Procedure:
The amidine derivative is dissolved in an appropriate solvent (often water or an alcohol-water mixture), and stoichiometric amounts of sulfuric acid are added slowly at low temperature to precipitate the sulfate salt.Outcome:
The sulfate salt is isolated by filtration or crystallization, yielding a stable, crystalline product suitable for pharmaceutical applications.
This step ensures improved solubility, stability, and handling properties of the compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has shown promise in medicinal chemistry for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Methoxyphenyl vs. 4-Methoxyphenyl Derivatives :
- Synthesis : The 3-methoxyphenyl derivative (CAS 893759-74-5) was synthesized in 43% yield, while the 4-methoxyphenyl analog (CAS 1417567-67-9) achieved a higher yield of 54% . This suggests steric or electronic advantages for para-substitution during synthesis.
- Purity : Both derivatives are available at 95% purity, indicating comparable synthetic feasibility .
- Electron-Withdrawing Substituents: The 3-trifluoromethylphenyl derivative (compound 9, 31% yield) and 2-cyanophenyl derivative (compound 12, 61% yield) highlight how electron-withdrawing groups impact yields, likely due to altered reactivity in nucleophilic substitution or coupling steps .
Counterion and Solubility
- Sulfate vs. Hydrochloride Salts: Sulfate salts (e.g., 4-(2-fluorophenyl)piperazine-1-carboximidamide sulfate, MW 320.34) generally exhibit higher molecular weights compared to hydrochloride salts (e.g., compound 7, MW ~300 g/mol for hydrochloride form) . Sulfates may enhance aqueous solubility, critical for bioavailability.
Pharmacological Implications
- TAAR1 Receptor Affinity: Piperazine-1-carboximidamide derivatives are potent TAAR1 agonists. Substituent position (e.g., 3-methoxy vs.
- Carbonic Anhydrase Inhibition :
Data Tables
Table 1: Key Properties of Selected Piperazine-1-carboximidamide Derivatives
*Estimated based on analogous sulfate salts.
Biological Activity
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H16N4O2S
- CAS Number : 1417567-42-0
This compound features a piperazine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. The methoxyphenyl group enhances the lipophilicity and receptor binding affinity, facilitating its effects on central nervous system (CNS) pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that it may act as a serotonin receptor modulator, potentially providing antidepressant effects similar to those of selective serotonin reuptake inhibitors (SSRIs) .
- Anxiolytic Effects : Animal models have shown that compounds with similar structures can reduce anxiety behaviors, indicating a potential anxiolytic effect .
- Neuroprotective Properties : Some studies propose that it may protect against neurodegeneration by modulating oxidative stress pathways .
Study on Antidepressant Properties
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to measure behavioral changes, showing a notable increase in mobility compared to control groups .
Neuroprotective Mechanisms
Another research effort focused on the neuroprotective mechanisms of this compound. It was found to inhibit the aggregation of misfolded proteins associated with neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that treatment with this compound reduced cell death in neuronal cultures exposed to amyloid-beta toxicity .
Data Tables
Q & A
Q. What are the established synthetic routes for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate, and what key reagents/conditions are required?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative method involves dissolving 4-(3-methoxyphenyl)piperazine with a carboximidamide precursor in anhydrous acetonitrile, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. The reaction is stirred at room temperature for 12–24 hours, followed by purification via recrystallization from ethanol . Critical parameters include anhydrous conditions to prevent side reactions and controlled stoichiometry of reagents to maximize yield (typically 39–64% based on similar protocols).
Q. What safety protocols are essential when handling this compound in the laboratory?
The compound is classified as a skin irritant (H315), eye irritant (H319), and potential respiratory irritant (H335). Essential precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conducting reactions in a fume hood to minimize inhalation exposure.
- Immediate decontamination of spills with absorbent materials and 70% ethanol .
- Storage in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- 1H/13C NMR : Peaks for the methoxyphenyl group (δ ~6.4–7.1 ppm for aromatic protons) and piperazine backbone (δ ~3.1–3.8 ppm for CH2 groups) .
- Elemental Analysis : Confirmation of sulfur content (from sulfate counterion) and nitrogen stoichiometry.
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., unreacted piperazine intermediates) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound, particularly under varying substituent positions?
Substituent effects significantly impact yields. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilicity, requiring longer reaction times (24–48 hours).
- Ortho-substituents introduce steric hindrance, necessitating polar aprotic solvents (e.g., DMF) to enhance solubility .
- Yield optimization can be achieved via Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and reagent ratios .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
Contradictions often arise from:
- Tautomerism : The carboximidamide group may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated DMSO to stabilize tautomers.
- Counterion interactions : Sulfate ions can perturb proton environments; compare data with analogous compounds (e.g., hydrochloride salts) .
- Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography can resolve ambiguities .
Q. What experimental strategies are recommended for evaluating this compound’s biological activity, such as enzyme inhibition?
- In vitro assays : Use human carbonic anhydrase (hCA) isoforms (e.g., hCA I/II) to test inhibition via stopped-flow CO2 hydration. IC50 values can be calculated using Dixon plots .
- Structure-activity relationship (SAR) : Modify the methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) and compare inhibitory potency .
- Molecular docking : Validate binding modes with AutoDock Vina, focusing on interactions with zinc ions in hCA active sites .
Q. How can derivatization of the piperazine core enhance target specificity in drug discovery?
- N-functionalization : Introduce sulfonamide or carboxamide groups to improve water solubility and bioavailability.
- Ring modifications : Replace piperazine with diazepane to alter conformational flexibility and binding kinetics .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors .
Data Contradiction Analysis
Q. Why do similar piperazine derivatives exhibit divergent antimicrobial activities in literature reports?
Discrepancies may stem from:
- Strain variability : Gram-positive bacteria (e.g., S. aureus) are more susceptible to lipophilic derivatives than Gram-negative species .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing MIC values.
- Substituent positioning : Meta-substitution (as in this compound) vs. para-substitution alters membrane penetration .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields for Piperazine Derivatives
| Substituent Position | Reagent System | Yield (%) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | EDCI/HOBt | 39–64 | |
| 4-Fluorophenyl | DCC/DMAP | 55–71 | |
| 2-Chlorophenyl | HATU | 28–45 |
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperazine CH2 | 3.1–3.8 | m | N-CH2-N |
| Aromatic (methoxy) | 6.4–7.1 | dd | C6H4-OCH3 |
| Carboximidamide NH | 7.4–7.6 | s (broad) | NH2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
